Betamethasone acibutate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO7/c1-15(2)24(34)36-28(23(33)14-35-17(4)30)16(3)11-21-20-8-7-18-12-19(31)9-10-25(18,5)27(20,29)22(32)13-26(21,28)6/h9-10,12,15-16,20-22,32H,7-8,11,13-14H2,1-6H3/t16-,20-,21-,22-,25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNVBESWWSSQAN-QEVRMTOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C(C)C)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C(C)C)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022669 | |
| Record name | Betamethasone acibutate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5534-05-4 | |
| Record name | (11β,16β)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-17-(2-methyl-1-oxopropoxy)pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone acibutate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone acibutate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betamethasone acibutate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE ACIBUTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90I96070LY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Modification Studies
Development of Novel Synthetic Routes for Betamethasone (B1666872) Derivatives
The core structure of betamethasone presents several synthetic challenges, including the stereoselective introduction of key functional groups. While specific literature detailing the synthesis of betamethasone acibutate is limited, the general synthetic strategies for betamethasone provide a foundational understanding. The final step in the formation of this compound would involve the esterification of the 17- and 21-hydroxyl groups of the betamethasone core with acetic and isobutyric acid, respectively.
A critical step in the synthesis of betamethasone is the stereoselective introduction of the 16β-methyl group, which significantly enhances its glucocorticoid activity. One reported approach involves the stereoselective methylation of a 16-en-17-one precursor. Due to steric hindrance from the 18β-methyl group, the methylation occurs with high stereoselectivity researchgate.net.
Another crucial aspect is the construction of the dihydroxyacetone side chain at C-17. Research has described a formal synthesis of betamethasone starting from 5α-pregnane-3β,16β,20S-triol. This pathway involves key transformations such as a bromination-acetylation of the triol, an SN2 reaction of the resulting C16α-bromide with dimethylcopperlithium to install the required C16β-methyl group, and a double hydroxylation to create the dihydroxyacetone side chain.
A novel and efficient synthesis of betamethasone has been developed from the readily available 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) researchgate.net. In this route, the 16α-methyl group is introduced stereoselectively and then converted to the 16β-methyl configuration. The 17-side chain is installed using 2-chlorovinyl ethyl ether, avoiding the use of more toxic reagents researchgate.net.
Fermentation plays a vital role in modern steroid synthesis, offering mild and selective reaction conditions. In the synthesis of betamethasone, a mild fermentation step is employed for the 1,2-dehydrogenation of the A ring, replacing the use of chemical oxidizing agents like dichlorodicyanoquinone (DDQ) researchgate.net. This biocatalytic approach is not only more environmentally friendly but can also lead to higher purity and yield of the desired product researchgate.net.
Table 1: Key Synthetic Steps in a Novel Betamethasone Synthesis
| Step | Reaction | Reagents/Conditions | Key Outcome | Yield |
|---|---|---|---|---|
| 1 | Dehydration | Acetic anhydride | Formation of Δ4,9(11)-diene | 95% |
| 2 | Enol ether formation | Ethyl orthoformate, p-toluenesulfonic acid | Protection of 3-keto-Δ4 group | 96% |
| 3 | Methylation | Lithium diisopropylamide, methyl iodide | Introduction of 16α-methyl group | 92% |
| 4 | Epimerization | Sodium methoxide | Conversion to 16β-methyl group | 89% |
| 5 | Dihydroxylation | Osmium tetroxide, N-methylmorpholine N-oxide | Formation of 17,20-diol | 85% |
| 6 | 1,2-Dehydrogenation | Arthrobacter simplex fermentation | Introduction of C1-C2 double bond | High |
| 7 | Fluorination | Hydrogen fluoride (B91410) | Introduction of 9α-fluoro group | - |
| 8 | Side chain formation | Various steps | Construction of dihydroxyacetone side chain | - |
| 9-11 | Final modifications | Various steps | Completion of betamethasone synthesis | - |
Data compiled from a study on a novel synthesis of betamethasone.
Structure-Activity Relationship (SAR) Investigations of Betamethasone Analogues
Studies on a series of 9α-halo-12β-hydroxy and 12β-acyloxy analogues of betamethasone 17,21-dipropionate have shown that the topical anti-inflammatory activity and systemic absorption are largely dependent on the polarity and size of the substituent at the 12-position. This suggests that modifications at various positions on the steroid nucleus can significantly modulate the therapeutic profile of the compound.
The ester groups at the 17 and 21 positions are known to influence the lipophilicity and, consequently, the skin penetration and potency of topical corticosteroids. The acibutate moiety, which is a mixed ester of acetic and isobutyric acid, is expected to confer a specific lipophilic character to the betamethasone molecule, influencing its pharmacokinetic and pharmacodynamic properties.
The rational design of modified steroid structures aims to optimize therapeutic efficacy while minimizing side effects. In the case of betamethasone analogues, modifications are often focused on improving the topical-to-systemic activity ratio. For instance, the introduction of the 16β-methyl group in betamethasone was a key design element that increased anti-inflammatory potency and separated it from mineralocorticoid activity.
The design of this compound as a 17,21-diester is a strategy to enhance its local activity in the skin. The nature of the ester groups can affect the rate of hydrolysis to the active free alcohol, betamethasone, within the target tissue. This controlled release can potentially prolong the local anti-inflammatory effect and reduce systemic absorption.
Degradation Kinetics and Stability Profiling of Betamethasone Esters
Chemical Stability and Degradation Pathways of Betamethasone (B1666872) Acibutate
Betamethasone acibutate, a synthetic corticosteroid, is susceptible to various degradation pathways that can compromise its potency and lead to the formation of related substances. The stability of this compound is influenced by several factors, including temperature, pH, and the presence of oxidative agents. Understanding the degradation kinetics and stability profile is crucial for the formulation and storage of pharmaceutical products containing this compound. While specific research on this compound is limited, the degradation behavior of other betamethasone esters, such as betamethasone-17-valerate (B13397696) and betamethasone dipropionate, provides significant insights into its likely stability characteristics. nih.gov
Thermal Degradation Mechanisms and Kinetics
Thermal stress can induce the degradation of betamethasone esters. Studies on related compounds, such as betamethasone valerate (B167501) and betamethasone dipropionate, indicate that thermal degradation follows first-order kinetics. nih.gov For these esters, the rate of degradation is observed to be faster in organic solvents compared to aqueous buffer solutions and cream or gel formulations. nih.gov It is plausible that this compound would exhibit similar behavior, with the ester linkages being susceptible to cleavage at elevated temperatures. The degradation process likely involves the hydrolysis of the ester groups, leading to the formation of less potent or inactive degradation products.
The thermal degradation of betamethasone-17-valerate has been shown to yield two major products: betamethasone-21-valerate and betamethasone alcohol. nih.gov Similarly, betamethasone dipropionate degrades into betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol. nih.gov Based on these analogous pathways, it can be inferred that the thermal degradation of this compound may lead to the formation of corresponding monoesters and the parent betamethasone alcohol.
Hydrolytic Degradation Processes, Including Ester Group Migration
Hydrolysis is a primary degradation pathway for corticosteroid esters like this compound. This process involves the cleavage of the ester bond, which can be catalyzed by both acids and bases. nih.gov A significant aspect of the degradation of 17-ester corticosteroids is the intramolecular acyl migration from the C-17 position to the C-21 position. This transesterification is a critical degradation pathway as the resulting 21-ester is significantly less potent than the parent 17-ester. maynoothuniversity.ie
For instance, in aqueous solutions, betamethasone-17-valerate is known to isomerize to betamethasone-21-valerate. maynoothuniversity.ie This acyl migration is pH-dependent and is a key factor in the instability of formulations containing these esters. maynoothuniversity.ie It is highly probable that this compound undergoes a similar intramolecular transesterification, leading to the formation of its 21-acibutate isomer, followed by hydrolysis to betamethasone. The rate of this migration and subsequent hydrolysis is expected to be influenced by the pH of the medium.
Oxidative Degradation Reactions
Identification and Characterization of Degradation Products
Based on the degradation pathways of analogous betamethasone esters, the primary degradation products of this compound are likely to be:
Betamethasone 21-acibutate: Formed through intramolecular acyl migration.
Betamethasone 17-isobutyrate and Betamethasone 21-acetate: Formed by partial hydrolysis of the respective ester groups.
Betamethasone: The parent alcohol formed after complete hydrolysis of both ester groups. nih.gov
Oxidative degradation products: Various products resulting from the modification of the steroid nucleus or side chains under oxidative conditions.
The identification and characterization of these potential degradation products would typically be carried out using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). scirp.org
| Potential Degradation Product | Formation Pathway | Significance |
| Betamethasone 21-acibutate | Intramolecular acyl migration | Reduced therapeutic potency. maynoothuniversity.ie |
| Betamethasone 17-isobutyrate | Partial hydrolysis | Altered activity and impurity profile. |
| Betamethasone 21-acetate | Partial hydrolysis | Altered activity and impurity profile. |
| Betamethasone | Complete hydrolysis | Loss of ester-conferred properties. nih.gov |
Influence of Environmental and Formulation Factors on Degradation
The stability of this compound is significantly influenced by its chemical environment and the composition of the pharmaceutical formulation.
The pH of the formulation is a critical factor governing the stability of betamethasone esters. Studies on betamethasone valerate and betamethasone dipropionate have demonstrated a clear pH-rate profile for their degradation. nih.gov Betamethasone valerate shows maximum stability in the pH range of 4-5, while betamethasone dipropionate is most stable between pH 3.5 and 4.5. nih.gov Outside these optimal pH ranges, both acidic and basic conditions can catalyze the hydrolysis and isomerization of the ester groups. nih.gov For example, the rate of isomerization of betamethasone-17-valerate to the 21-valerate ester increases rapidly at pH values above 6. maynoothuniversity.ie It is therefore anticipated that the degradation rate of this compound will also be highly dependent on the pH of the formulation, with optimal stability likely occurring in a weakly acidic environment.
Lack of Specific Research Data Precludes a Detailed Analysis of this compound's Degradation and Bio-Activation
A comprehensive review of available scientific literature reveals a significant gap in specific research concerning the degradation kinetics, stability profiling, and prodrug bio-activation mechanisms of the corticosteroid ester, this compound. While extensive data exists for other betamethasone esters, such as betamethasone valerate and betamethasone dipropionate, this information cannot be directly extrapolated to this compound due to the unique influence of the ester substituent on the molecule's chemical properties. The user's strict requirement to focus solely on this compound prevents the inclusion of data from these related compounds, and therefore, the requested detailed article cannot be generated at this time.
The intended article was to be structured around a detailed outline covering the degradation kinetics and prodrug stability of this compound. This included subsections on the effect of solvent polarity, ionic strength, temperature, and oxygen content on its degradation, as well as an investigation of its bio-reversible conversion processes and resistance to hydrolysis in preclinical models.
However, targeted searches for specific data on this compound in these areas did not yield any relevant studies. The existing body of research on betamethasone esters primarily focuses on the more commonly prescribed valerate and dipropionate forms. For instance, studies on these esters indicate that their degradation generally follows first-order kinetics. researchgate.netnih.govsemanticscholar.orgnih.gov The stability of these compounds is influenced by factors such as pH, with betamethasone valerate showing maximum stability at a pH of 4-5 and betamethasone dipropionate at a pH of 3.5-4.5. researchgate.netnih.govnih.gov
Furthermore, research on betamethasone valerate and dipropionate has shown that the rate of their degradation is affected by the surrounding medium. researchgate.netnih.gov Specifically, the degradation rate constants for these esters have been observed to decrease with increasing solvent polarity and ionic strength. nih.govnih.gov The degradation pathways for these compounds have also been elucidated, with betamethasone-17-valerate degrading into betamethasone-21-valerate and betamethasone alcohol, while betamethasone dipropionate degrades into betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol. researchgate.netnih.gov
Temperature is another critical factor influencing the stability of betamethasone esters, with studies indicating that temperature can accelerate hydrolysis. researchgate.net The major degradation reactions for these esters are reported to be oxidation and ester group migration followed by hydrolysis, which are influenced by pH, solvent polarity, oxygen content, and temperature. nih.govscispace.com
Despite the detailed understanding of these other betamethasone esters, the absence of specific studies on this compound makes it impossible to provide a scientifically accurate and dedicated analysis as requested. Any attempt to do so would involve unsupported assumptions and would not meet the required standards of scientific rigor. Therefore, until specific research on the degradation kinetics and bio-activation of this compound is published, a comprehensive article on this specific compound cannot be written.
Pharmacological Research Foundations: Preclinical and in Vitro Studies
Molecular and Cellular Mechanism of Action
There is no specific data available from preclinical studies detailing the binding affinity of Betamethasone (B1666872) acibutate to the glucocorticoid receptor. The structure of the ester side chain on a corticosteroid molecule is known to influence its binding affinity and potency. However, without experimental data, the precise agonistic activity of Betamethasone acibutate at the receptor remains uncharacterized in the public domain.
The process of nuclear translocation for the this compound-glucocorticoid receptor complex has not been specifically described in available research. The general mechanism for glucocorticoids involves a conformational change in the receptor upon ligand binding, which exposes a nuclear localization signal, facilitating the complex's movement from the cytoplasm into the nucleus. Specific studies are needed to confirm and detail this process for this compound.
Scientific literature lacks specific studies on how this compound modulates gene transcription through Glucocorticoid Response Elements (GREs). While it is expected to interact with GREs in the promoter regions of target genes to either activate or repress transcription, the specific genes targeted and the magnitude of this effect for this compound have not been documented.
There is no direct evidence from in vitro studies demonstrating the specific inhibitory effect of this compound on the Phospholipase A2 pathway. Glucocorticoids are generally known to induce the synthesis of lipocortins (annexins), which in turn inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory mediators. However, the efficacy of this compound in this pathway has not been specifically reported.
Preclinical research specifically detailing the suppression of Nuclear Factor-Kappa B (NF-κB) activity by this compound is not available. The general anti-inflammatory action of glucocorticoids includes the inhibition of the pro-inflammatory transcription factor NF-κB. This is often achieved through the induction of the inhibitor of κB (IκBα). The specific capacity of this compound to influence this pathway remains to be determined by future research.
Downregulation of Immune Cell Activity
Betamethasone and its derivatives have been shown in preclinical studies to exert significant influence over various components of the immune system. A primary mechanism is the impairment of antigen presentation by antigen-presenting cells (APCs) nih.gov. In one study, betamethasone induced a dose-dependent inhibition of this process. When assessing the number of resident peritoneal macrophages required to achieve a 50% maximal response in an interleukin-2 (B1167480) (IL-2) production assay, a significantly higher number of cells were needed from mice treated with betamethasone compared to untreated animals, indicating a specific impairment of APC function nih.gov.
Table 1: Effect of Betamethasone on Macrophage Antigen Presenting Cell (APC) Function
| Treatment Group (3 days) | Macrophages for 50% Max. Response | 95% Confidence Interval |
|---|---|---|
| Untreated Control | 1,152 | 948–1,419 |
| Betamethasone 10 mg/kg | 5,843 | 4,700–7,445 |
| Betamethasone 25 mg/kg | 21,235 | 12,857–43,705 |
Further research demonstrates that the compound's immunomodulatory effects extend to other immune cells. Betamethasone can reduce the motility and chemotaxis of neutrophils nih.gov. It also affects cytokine production, reducing the release of interleukin-8 (IL-8) and macrophage inflammatory protein alpha (MIP-1α) nih.gov. In studies on psoriatic lesions, topical betamethasone monotherapy was found to reduce the numbers of CD4+ and CD8+ T cells medicaljournals.se. Moreover, prenatal administration in animal models has been linked to apoptosis of T cell precursors and a transient reduction in thymocyte numbers nih.gov.
Vasoconstrictive Actions at the Cellular Level
The vasoconstrictive activity of betamethasone esters is a well-documented pharmacological property. guidetomalariapharmacology.org This action is considered a useful indicator of the topical anti-inflammatory activity of glucocorticoids nih.gov. Studies have confirmed that topical application of betamethasone esters, such as betamethasone valerate (B167501), reproducibly causes vasoconstriction on the skin nih.gov.
Preclinical investigations in rat models further substantiated these effects, where topical betamethasone-17-valerate (B13397696) significantly inhibited heat-induced vasodilatation in the skin nih.gov. The mechanism for this effect is believed to be mediated through the occupancy of classical glucocorticoid receptors, rather than non-specific pharmacological actions nih.gov. This receptor-mediated pathway underscores the specific cellular interactions leading to the observed vasoconstrictive response.
Comparative Pharmacodynamic Investigations
Relative Receptor Binding Affinities
The affinity of betamethasone esters for the glucocorticoid receptor (GR) is significantly influenced by the chemical structure of the ester group. Studies using cytosolic glucocorticoid receptors from cultured human keratinocytes have elucidated how different substitutions on the betamethasone molecule alter binding affinity nih.gov. For instance, introducing a 21-acetate group to betamethasone was found to decrease its affinity for the receptor nih.gov.
In contrast, elongating the ester chain from acetate (B1210297) to valerate at positions C-17 and C-21 leads to an increase in both binding affinity and lipophilicity nih.gov. A highly lipophilic 17α,21-diester was found to have a lower binding affinity than the corresponding 17α-ester but a higher affinity than the 21-ester or the parent alcohol, betamethasone nih.gov. Interestingly, while esterified betamethasone derivatives show full transrepression and transactivation agonistic activity on human GR, they exhibit only partial transactivation activity on rat GR, a difference that was not attributable to variations in receptor binding affinity between the species nih.gov.
Table 2: Influence of Ester Substitution on Betamethasone Glucocorticoid Receptor Binding Affinity
| Substitution | Effect on Receptor Affinity |
|---|---|
| 21-Acetate | Decrease |
| Elongation of ester chain (e.g., to Valerate) | Increase |
Preclinical Assessment of Anti-Corticosteroid Activity
Preclinical studies have also investigated the antagonism of corticosteroid-induced effects. In the context of the vasoconstrictor response mediated by betamethasone esters, certain steroids have been shown to act as antagonists nih.gov. Specifically, progesterone (B1679170) and deoxycorticosterone were found to antagonize the vasoconstriction caused by topical steroids in a dose-related manner nih.gov. In contrast, other steroid hormones like testosterone (B1683101) and estradiol (B170435) showed no antagonist effect nih.gov. This antagonism appears specific to the glucocorticoid receptor pathway, as neither progesterone nor deoxycorticosterone affected vasoconstriction produced by the intradermal injection of epinephrine (B1671497) nih.gov.
In Vitro Biochemical and Cellular Assays
Studies on Enzyme Activity Modulation
In vitro studies have examined the effects of betamethasone derivatives on specific enzyme kinetics. One such study focused on the influence of betamethasone dipropionate on the activity of catalase. The results indicated that betamethasone dipropionate acts as an uncompetitive inhibitor of the enzyme farmaciajournal.com. In this mechanism, the inhibitor binds to the enzyme-substrate complex farmaciajournal.com. The study determined the half-maximal inhibitory concentration (IC50) values, which demonstrated a correlation between the concentration of betamethasone dipropionate and the percentage of enzyme inhibition farmaciajournal.com.
Table 3: Inhibition of Catalase Activity by Betamethasone Dipropionate at 0.13 mM H₂O₂
| Betamethasone Dipropionate Concentration | Enzyme Inhibition (%) |
|---|---|
| 8.45 mM | 30.15% |
| 16.91 mM | 36.22% |
Gene Expression Analysis in Cellular Systems
In vitro studies utilizing advanced molecular biology techniques have begun to elucidate the specific genes modulated by betamethasone, providing a deeper understanding of its mechanism of action at the genomic level. These investigations have been particularly insightful in the context of fetal lung development, a key clinical application of betamethasone.
A significant study involving primary cultures of fetal rat lung fibroblasts treated with betamethasone identified a robust transcriptional response. nih.gov Whole-cell transcriptome sequencing revealed that betamethasone significantly stimulated a stronger transcriptional response compared to the endogenous glucocorticoid, corticosterone, for both induced and repressed genes. nih.gov In total, 483 genes were significantly stimulated by either betamethasone or corticosterone, with a remarkable overlap of 476 genes stimulated by both, indicating a shared mechanism of action through the glucocorticoid receptor (GR). nih.gov
To validate these findings, changes in the mRNA levels of eight specific induced and repressed target genes were confirmed using quantitative PCR. nih.gov Furthermore, whole-genome GR chromatin immunoprecipitation sequencing (ChIP-Seq) analysis with betamethasone identified glucocorticoid response element-binding sites near well-characterized GR target genes such as Per1, Dusp1, Fkbp5, and Sgk1. nih.gov This analysis also identified binding sites near genes newly identified by the transcriptome sequencing, including Crispld2, Tgm2, Hif3α, and Kdr, confirming the direct genomic induction of their expression in fetal lung fibroblasts via the GR. nih.gov
One particularly noteworthy target, transglutaminase 2 (Tgm2), was found to be localized to fetal lung mesenchymal cells, and its mRNA and protein levels were strongly increased by both betamethasone and corticosterone. nih.gov
The table below summarizes the key genes identified as being regulated by betamethasone in fetal rat lung fibroblasts. nih.gov
| Gene | Regulation | Function | Method of Identification |
| Per1 | Induced | Circadian rhythm | ChIP-Seq |
| Dusp1 | Induced | MAP kinase phosphatase | ChIP-Seq |
| Fkbp5 | Induced | Glucocorticoid receptor regulation | ChIP-Seq |
| Sgk1 | Induced | Serine/threonine kinase | ChIP-Seq |
| Crispld2 | Induced | Cysteine-rich secretory protein LCCL domain containing 2 | Transcriptome Sequencing & ChIP-Seq |
| Tgm2 | Induced | Transglutaminase 2 | Transcriptome Sequencing & ChIP-Seq |
| Hif3α | Induced | Hypoxia inducible factor 3 alpha subunit | Transcriptome Sequencing & ChIP-Seq |
| Kdr | Induced | Kinase insert domain receptor (VEGFR2) | Transcriptome Sequencing & ChIP-Seq |
Investigations into Cellular Pathway Perturbations
Building upon the analysis of individual gene expression changes, researchers have investigated the broader cellular pathways that are perturbed by betamethasone. This systems-level approach provides a more integrated understanding of the physiological effects of the compound.
Pathway analysis of the genes regulated by betamethasone in fetal rat lung fibroblasts identified cell proliferation and cytoskeletal/cell matrix remodeling as key processes affected by the steroid. nih.gov This finding is significant as it provides a molecular basis for the role of betamethasone in promoting lung maturation in preterm infants. nih.gov The stimulation of genes involved in extracellular matrix remodeling is crucial for the structural development of the fetal lung. nih.gov
Further investigations into the mechanism of action of betamethasone esters have revealed species-specific differences in the transactivation response mediated by the glucocorticoid receptor (GR). nih.gov While betamethasone and its esters exhibited full transrepression agonistic activity in cells transfected with either human or rat GR, esterified betamethasone showed only partial transactivation agonistic activity in cells with the rat GR. nih.gov This suggests that the potency of esterified betamethasone to induce transactivation activity can differ between species, a factor that is not attributable to differences in receptor binding. nih.gov
The table below outlines the key cellular pathways identified as being perturbed by betamethasone. nih.gov
| Cellular Pathway | Key Regulated Genes | Cellular Function |
| Cell Proliferation | Genes identified through transcriptome sequencing | Control of cell growth and division |
| Cytoskeletal/Cell Matrix Remodeling | Tgm2, Crispld2 | Organization of the cytoskeleton and extracellular matrix |
| MAP Kinase Signaling System | Dusp1 | Regulation of various cellular processes including proliferation, differentiation, and apoptosis |
| Glucocorticoid Receptor Signaling | Fkbp5 | Feedback regulation of the glucocorticoid receptor |
Preclinical Pharmacokinetic and Metabolic Investigations of Betamethasone Esters
While specific preclinical data for this compound is not extensively detailed in publicly available literature, comprehensive research on other esters of betamethasone, such as the phosphate (B84403), acetate, and dipropionate forms, provides a foundational understanding of the likely pharmacokinetic and metabolic profile of this class of synthetic glucocorticoids. These studies, conducted in various animal models, offer critical insights into the absorption, distribution, metabolism, and excretion of betamethasone.
Advanced Drug Delivery Systems Research
Nanoparticulate Delivery Systems
Nanoparticulate carriers are engineered to encapsulate therapeutic agents, offering advantages such as improved stability, controlled release kinetics, and enhanced bioavailability. nih.gov Various nano-drug delivery systems, including lipid-based and polymer-based nanocarriers, have been extensively investigated for the topical delivery of corticosteroids. nih.gov
Niosomes are vesicular nanocarriers composed of non-ionic surfactants and cholesterol that form a bilayer structure in aqueous media. nih.goviosrjournals.org These vesicles are biocompatible, biodegradable, and can encapsulate both hydrophilic and lipophilic drugs, making them suitable for dermal delivery. ijprajournal.com Niosomes can enhance the dermal localization of topical drugs by improving their residence time in the stratum corneum and epidermis. ijprajournal.com They are reported to increase drug permeation through the skin, act as a local depot for sustained drug release, and serve as a rate-limiting membrane to modulate systemic absorption. iosrjournals.orgijprajournal.com
Research on corticosteroids has demonstrated the potential of niosomal formulations. For instance, betamethasone (B1666872) valerate-loaded niosomes were developed to improve the drug's anti-inflammatory efficacy and provide prolonged, localized delivery into the skin. ijprajournal.com These formulations exhibited high encapsulation efficiency and showed a sustained release pattern compared to a free drug suspension. ijprajournal.com When incorporated into a gel, the niosomal formulation demonstrated higher skin permeation than a plain gel and a more sustained anti-inflammatory effect in in-vivo studies. ijprajournal.com Similarly, niosomal gels containing mometasone furoate, another corticosteroid, have been shown to be effective vesicular carriers for transdermal delivery. nih.gov
| Corticosteroid | Key Formulation Components | Vesicle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
|---|---|---|---|---|---|
| Betamethasone Valerate (B167501) | Non-ionic surfactants, cholesterol, charge inducers | 123.1 to 782 | Up to 92.03 ± 1.88 | Niosomal gel showed a better sustained anti-inflammatory effect than the marketed product. | ijprajournal.com |
| Mometasone Furoate | Span 60, Cholesterol | 252.7 | Not Specified | Niosomal gel indicated better in-vitro diffusion compared to plain drug. | nih.gov |
Both polymeric and lipid-based nanoparticles are prominent platforms for topical drug delivery. Polymeric nanoparticles (PNPs) are biodegradable systems that can be tailored for specific applications. mdpi.com Nanostructured lipid carriers (NLCs), a type of lipid nanoparticle, are particularly advantageous for dermatological use due to their lipid composition, which can enhance skin penetration and biocompatibility. mdpi.comnih.gov
A comparative study co-encapsulating betamethasone and minoxidil evaluated both polycaprolactone-based PNPs and NLCs for follicular drug delivery. mdpi.comnih.gov While both nanoparticle types successfully entrapped the drugs, the NLCs demonstrated superior performance for the lipophilic betamethasone. mdpi.comnih.gov The NLCs targeted approximately 74% of the delivered betamethasone to the hair follicles, a significant increase compared to both the PNPs and a control solution. mdpi.comnih.gov Neither system promoted significant transdermal permeation, which is favorable for achieving a localized therapeutic effect. mdpi.comnih.gov Other research has focused on formulating betamethasone dipropionate in NLCs with oleic acid to enhance penetration into deeper skin layers for both topical and transdermal applications. nih.govscienceopen.com These studies found that NLCs penetrated skin layers more efficiently than traditional cream formulations. nih.govscienceopen.com Furthermore, solid lipid nanoparticles (SLNs) loaded with betamethasone dipropionate and embedded in hydrogels have been shown to prolong drug release for up to 24 hours. nih.gov
| Betamethasone Ester | Nanoparticle Type | Particle Size (nm) | Entrapment Efficiency (%) | Primary Outcome | Reference |
|---|---|---|---|---|---|
| Betamethasone | Polymeric Nanoparticles (PNPs) | 414 ± 10 | 70.2 ± 12.8 | Targeted 43% of betamethasone to hair follicles. | mdpi.comnih.gov |
| Betamethasone | Nanostructured Lipid Carriers (NLCs) | 567 ± 30 | 80.7 ± 0.1 | Targeted 74% of betamethasone to hair follicles. | mdpi.comnih.gov |
| Betamethasone Dipropionate | Solid Lipid Nanoparticles (SLNs) in hydrogel | Optimized for size | Optimized for drug load | Prolonged drug release up to 24 hours. | nih.gov |
| Betamethasone Dipropionate | Nanostructured Lipid Carriers (NLCs) | Not Specified | Not Specified | Penetrated more efficiently into skin layers than traditional cream. | nih.govscienceopen.com |
Cubosomes are nanostructured lipid particles formed from specific amphiphilic lipids that self-assemble into a bicontinuous cubic liquid crystalline phase. nih.govijpsjournal.com Their unique structure, which contains tortuous and continuous hydrophilic and hydrophobic domains, allows for the encapsulation of a wide range of drug molecules. nih.gov The structural similarity between the cubic phase of cubosomes and the skin's stratum corneum may facilitate more efficient penetration through this primary skin barrier. nih.gov Cubosomes offer high drug-loading capacity, bioadhesive properties, and the ability to provide sustained drug release, making them an attractive vehicle for topical applications. ijpsjournal.comnih.gov The most commonly studied amphiphilic lipid for cubosome preparation is glyceryl monooleate (GMO). mdpi.com These systems are well-suited for transdermal and topical delivery, as their lipid bilayer can interact with the stratum corneum to enhance drug permeation. ijpsjournal.com
Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. nih.gov Typically ranging from 10 to 100 nm, they possess a hydrophobic inner core that can encapsulate poorly water-soluble drugs, and a hydrophilic outer shell that provides stability in aqueous environments. nih.gov Polymeric micelles are considered a versatile platform for drug delivery, including for corticosteroids. nih.govresearchgate.net Research has demonstrated that these systems can be tuned for size and release rate for the controlled co-delivery of different drugs. nih.gov For example, a tunable platform using mPEG-b-p(HPMAm-Bz) block copolymers was developed for the co-delivery of taxanes and corticosteroids like dexamethasone. nih.gov This work highlighted that drug hydrophobicity is a key property contributing to drug retention within the micelles. nih.gov While polymeric micelles offer advantages, they can also release drugs relatively quickly and may have weak interactions with mucosal surfaces, which are areas of ongoing research to improve their performance as delivery vehicles. youtube.com
Nanosponges are a novel class of drug delivery systems composed of a three-dimensional, cross-linked polymer network, creating tiny porous particles. jneonatalsurg.comsysrevpharm.org These "sponges" have a high drug-loading capacity and can be formulated for controlled release, carrying either hydrophilic or hydrophobic drugs. sysrevpharm.org Beta-cyclodextrins are often used to create the nanosponge structure, which can entrap drug molecules within its cavities. jneonatalsurg.com This technology has been applied to corticosteroids; for instance, a nanosponge-based cream containing mometasone furoate was developed to enhance skin penetration and therapeutic efficacy. jneonatalsurg.com The nanosponge formulation aims to improve the drug's percutaneous absorption, provide prolonged action, and localize treatment to the affected area. jneonatalsurg.com
Spanlastics are highly elastic, deformable nanovesicles composed primarily of non-ionic surfactants (often from the Span® series) and an "edge activator," which is typically another surfactant that imparts flexibility. ijirt.orgijisrt.com This elasticity allows them to deform and squeeze through pores in biological barriers, such as the stratum corneum, that are much smaller than their own diameter, enhancing drug penetration. ijirt.org Spanlastics can encapsulate a wide array of medicinal compounds and have shown potential to improve therapeutic effectiveness and increase drug absorption. ijirt.orgrjsocmed.com Their high chemical stability and ability to carry both hydrophilic and lipophilic drugs make them a promising platform for various routes of administration, including transdermal delivery. ijisrt.com
Targeted Drug Delivery Strategies
Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific pathological site, thereby enhancing efficacy. researchgate.net For inflammatory conditions, this can be achieved by exploiting the unique characteristics of the inflamed microenvironment. nih.gov
One advanced strategy involves the use of nanoparticles engineered to respond to the specific conditions of inflamed tissue. For example, acid-sensitive, mannose-modified nanoparticles have been developed to increase the delivery of betamethasone-21-acetate to sites of chronic inflammation. nih.gov This approach leverages two key features of inflamed areas: a lower local pH and an increased population of macrophages that express mannose receptors. nih.gov The nanoparticles are designed to shed their protective polyethylene glycol (PEG) layer in the acidic environment, exposing the mannose ligands which then bind to macrophage receptors, facilitating targeted uptake. nih.gov Studies have shown that this system can significantly increase the delivery of betamethasone to inflamed sites compared to the free drug. nih.gov
Another targeting strategy focuses on delivering drugs to specific skin structures, such as hair follicles. As discussed previously, nanostructured lipid carriers (NLCs) have been shown to effectively target betamethasone to follicular casts, which can be beneficial for treating follicularly-based inflammatory skin conditions. mdpi.com Intra-articular injections of drug delivery systems, such as copolymer nanospheres containing betamethasone sodium phosphate (B84403), represent a more direct form of targeting for conditions like arthritis, allowing the drug to be released directly in the affected area. researchgate.net
Follicle-Targeted Delivery Approaches
Hair follicles can serve as a significant reservoir for topically applied drugs, offering a pathway for deeper skin penetration. Research into follicle-targeted delivery aims to leverage this pathway to enhance the localized concentration of corticosteroids.
One study investigated the use of polymeric and lipid nanoparticles to co-deliver minoxidil and betamethasone for the treatment of alopecia areata. The findings indicated that nanostructured lipid carriers (NLCs) were particularly effective for lipophilic drugs like betamethasone. These NLCs significantly increased the penetration of the drugs into the hair follicles compared to a control solution. Specifically, NLCs targeted approximately 74% of the betamethasone delivery to the hair follicles, a substantial increase compared to polymeric nanoparticles (PNPs) and the control. This approach not only enhances the therapeutic effect at the target site but also limits transdermal permeation, which is a desirable feature for topical therapies.
Enhancement of Dermal Localization and Residence Time
A primary goal in the topical delivery of corticosteroids is to maximize their concentration and duration of action within the dermal layers where inflammation occurs, while simultaneously preventing their entry into the systemic circulation.
Solid lipid nanoparticles (SLNs) have been investigated as a carrier system to achieve this. In vitro permeation studies using human epidermis have shown that SLNs composed of monostearin can create a significant drug reservoir in the epidermis and exhibit controlled release properties for betamethasone 17-valerate nih.govbohrium.com. This localization of the drug in the upper layers of the skin is crucial for treating dermatological conditions effectively while minimizing systemic side effects nih.govbohrium.com. Similarly, nanostructured lipid carriers (NLCs) have been shown to deliver betamethasone dipropionate more efficiently into the deeper layers of the skin compared to traditional cream formulations eurekaselect.com. The composition of these lipid nanoparticles, particularly the inclusion of components like oleic acid, can be modulated to control the depth of skin penetration eurekaselect.com.
Another approach involves the use of liposomes incorporated into hydrogels. These systems are designed to provide a controlled release of betamethasone, leading to a prolonged and localized effect heraldopenaccess.usheraldopenaccess.us. The hydrogel matrix can also contribute to the stability of the liposomes and provide favorable textural properties for topical application heraldopenaccess.us.
Design for Sustained and Controlled Release Profiles
Sustained and controlled release technologies aim to deliver a drug at a predetermined rate over a prolonged period. This is particularly beneficial for corticosteroids to maintain a therapeutic effect and improve patient compliance.
Sustained release is characterized by the slow release of a drug over time, while controlled release involves releasing the drug at a programmed rate to achieve a constant and predictable concentration at the target site. Both mechanisms are being explored for betamethasone delivery. For instance, betamethasone dipropionate-loaded solid lipid nanoparticles embedded in hydrogels have been shown to prolong the drug's release for up to 24 hours.
Nanoparticles prepared using Eudragit polymers have also demonstrated a biphasic release pattern for betamethasone dipropionate, with an initial burst release followed by a sustained release phase rjpn.org. The release kinetics from these nanoparticles were found to follow the Higuchi model, indicating a diffusion-controlled mechanism rjpn.org. The ability to control the release profile is a key advantage of these advanced delivery systems.
In Vitro Permeation and Release Studies
In vitro studies are essential for evaluating the performance of new topical formulations. These studies typically involve the use of diffusion cells to measure the permeation of the drug through skin models and analyze its release kinetics from the delivery system.
Skin Permeation Modeling and Evaluation
The permeation of corticosteroids through the skin is a critical factor influencing their efficacy. In vitro permeation studies often utilize excised human or animal skin to model this process. A comparative study on the permeation of betamethasone 17-valerate through isolated human stratum corneum and an artificial skin construct found that while the permeation was higher through the artificial skin, the ranking of different formulations was consistent between the two models nih.gov.
The lipophilicity of the corticosteroid ester plays a significant role in skin permeation. A study comparing betamethasone and betamethasone 17-valerate revealed that the more lipophilic valerate ester had a much higher partition coefficient into the stratum corneum nih.gov. Despite its lower aqueous solubility, betamethasone 17-valerate showed a greater steady-state flux through the skin, leading to higher concentrations in the viable epidermis and dermis nih.gov.
The choice of animal model for these studies is also crucial. While human skin is the gold standard, porcine skin is often used due to its histological similarity nih.gov. Hairless mouse skin has also been identified as a convenient animal membrane for such studies researchgate.net.
Interactive Data Table: Comparative Skin Permeation of Betamethasone Esters
| Compound | Skin Model | Key Finding |
| Betamethasone 17-Valerate | Human Stratum Corneum | Permeation sequence of formulations was consistent with artificial skin constructs nih.gov. |
| Betamethasone 17-Valerate | Human Epidermis | Monostearin SLNs created a significant epidermal drug reservoir nih.govbohrium.com. |
| Betamethasone Dipropionate | Ex vivo skin | NLCs showed higher penetration into skin layers compared to a traditional cream eurekaselect.com. |
| Betamethasone vs. Betamethasone 17-Valerate | Excised Human Skin | Betamethasone 17-valerate, being more lipophilic, achieved greater concentrations in the viable skin layers nih.gov. |
Drug Release Kinetics Analysis
Understanding the kinetics of drug release from a formulation is essential for predicting its in vivo performance. Various mathematical models are used to analyze in vitro release data and elucidate the release mechanism.
For betamethasone dipropionate-loaded nanoparticles, the release was found to follow the Higuchi model, suggesting that diffusion is the primary release mechanism rjpn.org. The release profile was biphasic, with an initial burst effect followed by a more gradual release rjpn.org. In another study, the release of betamethasone from intra-articular implants was also predominantly governed by diffusion semanticscholar.org. The release kinetics could be described by zero-order, first-order, and Korsmeyer-Peppas models, depending on the implant composition semanticscholar.org.
The thermal degradation of betamethasone valerate and dipropionate has been shown to follow first-order kinetics nih.gov. The stability of these esters is pH-dependent, with maximum stability observed in the pH range of 3.5 to 5.0 nih.gov.
Interactive Data Table: Drug Release Kinetics of Betamethasone Formulations
| Formulation | Betamethasone Ester | Release Model | Release Mechanism |
| Eudragit Nanoparticles | Dipropionate | Higuchi | Diffusion rjpn.org |
| Intra-articular Implants | Not specified | Zero-order, First-order, Korsmeyer-Peppas | Diffusion semanticscholar.org |
| Polymeric Nanoparticles | Valerate | Fickian diffusion | Diffusion |
| Vaterite Carriers | Dipropionate | Not specified | Degradation of carrier |
Formulation Science Principles and Optimization
The development of a stable and effective topical formulation for betamethasone acibutate requires careful consideration of various formulation principles. The choice of excipients, solvent systems, and manufacturing processes can significantly impact the drug's stability, solubility, and release characteristics.
The stability of betamethasone esters is a major challenge in formulation development. Betamethasone 17-valerate, for example, is susceptible to isomerization in aqueous environments, which can lead to a significant loss of potency nih.gov. The rate of this isomerization is influenced by the concentration of emulsifiers and the pH of the formulation nih.govresearchgate.net. Optimization studies have shown that a stable carbomer gel of betamethasone dipropionate can be achieved by using a specific cosolvent system composed of PEG 400, ethanol, and Transcutol nih.govresearchgate.net.
The selection of a suitable gel-forming agent is also critical. Preliminary studies are necessary to ensure compatibility with the drug and other excipients nih.gov. The rheological properties of the formulation are important for its aesthetic appeal and application, while in vitro release tests are used to select the optimal formulation with the desired drug delivery profile nih.gov. For ophthalmic delivery, mucoadhesive nanoparticles composed of chitosan and sodium alginate have been formulated to provide prolonged release of betamethasone sodium phosphate longdom.org.
Application of Design of Experiments (DoE) in Formulation Development
Design of Experiments (DoE) is a systematic and efficient statistical methodology that enables researchers to understand the relationship between various formulation factors and the resulting product characteristics. In the context of developing a topical formulation for this compound, DoE would be an invaluable tool for optimizing the complex interplay of excipients and process parameters to achieve a desired product profile.
Identification of Critical Quality Attributes (CQAs): These are the desired characteristics of the final product, such as optimal viscosity, desired drug release rate, pH, and stability.
Selection of Formulation and Process Variables: Key variables could include the concentration of the gelling agent, the type and concentration of penetration enhancers, the ratio of oil to water in an emulsion, and manufacturing process parameters like mixing speed and time.
Experimental Design: A factorial or fractional factorial design would be chosen to systematically vary the selected factors. For instance, a study might investigate the effect of different concentrations of a polymer and a cosolvent on the viscosity and drug release from a gel formulation.
The data from these experiments would then be used to generate mathematical models that predict how the different factors influence the CQAs. This allows for the identification of an optimal formulation with a minimal number of experiments, saving time and resources.
Table 1: Illustrative Factors and Responses in a DoE Study for a Topical Formulation
| Factors (Independent Variables) | Levels | Responses (Dependent Variables) |
|---|---|---|
| Polymer Concentration (%) | Low, Medium, High | Viscosity (cP) |
| Co-solvent Concentration (%) | Low, Medium, High | Drug Release Rate (µg/cm²/h) |
| pH | 4.5, 5.5, 6.5 | Stability (Degradation %) |
Rheological Characterization of Formulations
Rheology is the study of the flow and deformation of materials. For topical formulations, rheological properties are critical as they influence product performance, stability, and patient acceptability. The rheological profile of a this compound formulation would dictate its spreadability, residence time on the skin, and the sensation it imparts upon application.
Although specific rheological data for this compound formulations are not documented in publicly available research, the characterization would typically involve measuring several key parameters:
Viscosity: This measures the resistance of the formulation to flow. For a topical product, an optimal viscosity ensures it is easy to apply but does not run off the skin.
Shear Thinning Behavior: Many topical formulations are non-Newtonian, meaning their viscosity decreases under shear stress (e.g., rubbing onto the skin). This is a desirable property as it allows for easy spreading during application, followed by a return to higher viscosity to ensure the product remains in place.
Yield Stress: This is the minimum stress required to initiate flow. A suitable yield stress prevents the product from flowing out of its container under its own weight but allows it to be easily dispensed and applied.
Thixotropy: This is a time-dependent shear thinning property. A thixotropic formulation, when subjected to shear, will gradually decrease in viscosity and then slowly recover its initial viscosity once the shear is removed. This can be beneficial for ensuring the product structure rebuilds after application.
These parameters would be measured using a rheometer, which can apply controlled stress or strain to the sample and measure the resulting flow or deformation.
Table 2: Typical Rheological Parameters and Their Significance for Topical Formulations
| Rheological Parameter | Significance in Topical Formulations |
|---|---|
| Viscosity | Affects ease of removal from packaging and application. |
| Shear Thinning | Facilitates smooth spreading on the skin. |
| Yield Stress | Contributes to the physical stability of the formulation. |
| Thixotropy | Allows for structural recovery after application, impacting residence time. |
By carefully characterizing and controlling the rheological properties, formulators can design a delivery system for this compound that is not only effective but also elegant and user-friendly.
An article on the analytical methodologies for the chemical compound This compound cannot be generated at this time.
Extensive searches for scientific literature detailing the analytical methodologies specifically for "this compound" have not yielded relevant results. The available research data focuses on other esters of betamethasone, such as betamethasone acetate (B1210297), betamethasone phosphate, betamethasone dipropionate, and betamethasone valerate.
Due to the strict requirement to focus solely on this compound and exclude any information not directly pertaining to this specific compound, it is not possible to construct an article that is both scientifically accurate and compliant with the provided instructions. Using data from other related betamethasone esters would be scientifically inappropriate and would violate the core constraints of the request.
Therefore, the requested article on the "Analytical Methodologies for Research and Stability Studies" of this compound cannot be provided.
Analytical Methodologies for Research and Stability Studies
Chromatographic Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Quantification in Biological Matrices
The accurate quantification of corticosteroids like betamethasone (B1666872) and its esters in biological matrices is essential for pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as a highly specific and sensitive method for this purpose.
Research has led to the development of validated LC-MS/MS assays for the determination of betamethasone and its esters, such as the acetate (B1210297) and phosphate (B84403) esters, in human plasma. nih.gov These methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes from the complex plasma matrix. nih.gov An internal standard, like prednisolone, is often added before extraction to ensure accuracy. nih.gov
Chromatographic separation is commonly achieved using a C8 or C18 column, followed by detection using electrospray ionization in the positive mode (ESI+). nih.gov The method's validation demonstrates excellent linearity over specific concentration ranges. For instance, a validated method for betamethasone showed linearity over a range of 0.50-50.00 ng/mL, with a sensitivity (limit of quantification) of 0.50 ng/mL. nih.gov A similar method for betamethasone acetate was linear across a 1.0-20.0 ng/mL range with a sensitivity of 1.00 ng/mL. nih.gov
| Parameter | Betamethasone | Betamethasone Acetate |
|---|---|---|
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Chromatography Column | C8 | C8 |
| Ionization Mode | ESI+ | ESI+ |
| Linear Range | 0.50-50.00 ng/mL | 1.0-20.0 ng/mL |
| Sensitivity (LOQ) | 0.50 ng/mL | 1.00 ng/mL |
Thin-Layer Chromatography (TLC) Densitometry for Qualitative Analysis
Thin-Layer Chromatography (TLC) combined with densitometry offers a simple, rapid, and cost-effective method for the qualitative analysis and identification of betamethasone and its related esters in pharmaceutical preparations. ptfarm.plnih.govresearchgate.net This technique is particularly useful for quality control, allowing for the separation and identification of the active ingredient from related substances. nih.gov
A successful separation of betamethasone derivatives has been achieved using silica (B1680970) gel 60F254 plates as the stationary phase. ptfarm.plnih.govresearchgate.net A mixture of chloroform, methanol, and acetic acid (e.g., in a volume composition of 28:5:0.5) has proven to be an effective mobile phase, allowing for a migration distance of 80 mm. ptfarm.plnih.govresearchgate.net After development, the chromatographic bands are visualized under UV light and measured by a densitometer, typically at a wavelength of around 246 nm. ptfarm.plnih.gov This method has been shown to be suitable for the qualitative analysis of betamethasone derivatives in various dosage forms, such as lotions and injection solutions. ptfarm.plnih.govresearchgate.net
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60F254 |
| Mobile Phase | Chloroform-methanol-acetic acid (28:5:0.5, v/v/v) |
| Migration Distance | 80 mm |
| Detection Wavelength | 246 nm |
| Application | Qualitative analysis in pharmaceutical formulations |
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex molecules like betamethasone and its derivatives. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise connectivity and stereochemistry of the molecule. researchgate.net
¹H NMR provides information about the chemical environment of protons, while ¹³C NMR identifies the carbon framework. nih.gov More advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for establishing stereochemistry. researchgate.net NOESY experiments identify protons that are close to each other in space, which allows for the assignment of the relative configuration of stereocenters. researchgate.net For fluorinated steroids like betamethasone acibutate, proton-fluorine NOE experiments can be particularly informative for assigning stereochemistry relative to the fluorine atom. researchgate.net The application of these techniques was demonstrated in a study that successfully identified and characterized two previously unknown isomers of betamethasone isolated from a manufacturing process. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. nih.govdshs-koeln.de For betamethasone esters, electrospray ionization (ESI) is a commonly used soft ionization technique that keeps the molecule intact, typically forming a protonated molecule [M+H]⁺. nih.govdshs-koeln.de
Tandem mass spectrometry (MS/MS) experiments provide detailed structural insights by analyzing the fragmentation patterns of a selected precursor ion. Studies on betamethasone esters have shown that the fragmentation pathways can be used to differentiate between isomers, such as 17-esters and 21-esters. dshs-koeln.de For example, while both groups of esters may initially lose hydrogen fluoride (B91410) (-20 u), subsequent fragmentation differs. The 21-esters show a prominent loss of water from the [M+H-HF]⁺ ion, a fragmentation that is minimal in the 17-esters. dshs-koeln.de Conversely, 17-esters preferentially lose the carboxylic acid moiety from the [M+H-HF]⁺ ion. dshs-koeln.de This detailed analysis is crucial for identifying metabolites and degradation products. dshs-koeln.de
| Ester Type | Primary Fragmentation | Secondary Fragmentation |
|---|---|---|
| 17-Esters | Loss of HF (-20 u) | Preferential loss of the carboxylic acid |
| 21-Esters | Loss of HF (-20 u) | Prominent loss of water (-18 u) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. These include stretching vibrations for hydroxyl (O-H), carbonyl (C=O) groups in the ketone and ester functionalities, carbon-carbon double bonds (C=C) in the steroid rings, and the carbon-fluorine (C-F) bond.
FTIR analysis is also applied in the characterization of pharmaceutical formulations. For instance, it has been used to analyze betamethasone-loaded bionanocomposite films, confirming the presence of the drug within the polymer matrix and assessing potential interactions between the drug and the excipients. researchgate.net
Thermal Analysis Techniques in Formulation Development
Thermal analysis techniques are pivotal in the development of stable pharmaceutical formulations. These methods provide critical information about the physical and chemical properties of a substance as a function of temperature. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability, melting point, and polymorphic transitions of active pharmaceutical ingredients like this compound.
Studies on the thermal degradation of related compounds, such as betamethasone valerate (B167501) and betamethasone dipropionate, have shown that their stability is highly dependent on factors like pH. nih.gov The degradation of these esters was found to follow first-order kinetics. nih.govresearchgate.net For example, betamethasone valerate demonstrated maximum stability at a pH of 4-5, while betamethasone dipropionate was most stable at pH 3.5-4.5. nih.govresearchgate.net Such kinetic studies are essential for predicting the shelf-life of formulations and for defining optimal storage conditions. TGA has also been used to evaluate the thermal behavior of nanoparticles loaded with betamethasone valerate, providing insights into the stability of the encapsulated drug.
Q & A
Basic: What are the critical steps in synthesizing Betamethasone acibutate, and how can reproducibility be ensured?
Answer:
The synthesis of this compound involves esterification of Betamethasone with acibutate, requiring precise control of reaction conditions (e.g., temperature, solvent purity, and catalyst selection). Key steps include:
- Purification : Use column chromatography or recrystallization to isolate the product.
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm structural integrity .
- Reproducibility : Document reagent sources (manufacturer, batch number), reaction timelines, and purification protocols in the experimental section. Raw data (e.g., chromatograms, spectral peaks) should be archived in supplementary materials .
Basic: How is the purity and stability of this compound validated in preclinical studies?
Answer:
- Purity Assessment : Quantify impurities using HPLC with UV detection, adhering to International Council for Harmonisation (ICH) guidelines for residual solvents and degradation products .
- Stability Testing : Conduct accelerated stability studies under varying pH, temperature, and humidity conditions. Monitor degradation kinetics via validated analytical methods (e.g., LC-MS) .
- Reference Standards : Use pharmacopeial-grade this compound as a comparator to ensure accuracy .
Advanced: How can researchers resolve contradictions in pharmacokinetic data for this compound across species?
Answer:
- Statistical Re-evaluation : Apply mixed-effects models to account for interspecies variability in metabolic pathways .
- In Vitro-In Vivo Correlation (IVIVC) : Compare hepatic microsome assays (e.g., CYP450 enzyme activity) with plasma concentration-time profiles to identify species-specific metabolism .
- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines to assess biases in dosing regimens or sampling intervals .
Advanced: What experimental designs are optimal for evaluating this compound’s anti-inflammatory efficacy in vivo?
Answer:
- Model Selection : Use carrageenan-induced paw edema (rat) or LPS-induced cytokine release (mouse) models to mimic acute inflammation .
- Dose Optimization : Perform dose-response studies with active controls (e.g., Dexamethasone) and include placebo groups to quantify therapeutic index .
- Endpoint Analysis : Measure prostaglandin E2 (PGE2) levels via ELISA and histopathological changes in target tissues .
Methodological: How to formulate a research question on this compound’s mechanism of action using the PICOT framework?
Answer:
- Population (P) : Define the biological system (e.g., human keratinocytes or murine macrophages).
- Intervention (I) : Specify this compound’s concentration range and exposure time.
- Comparison (C) : Include comparators (e.g., Betamethasone dipropionate) and vehicle controls.
- Outcome (O) : Quantify outcomes like NF-κB inhibition or glucocorticoid receptor activation.
- Time (T) : Determine the observation period (e.g., 24-hour cytokine suppression) .
Methodological: How should raw and processed data be presented in studies involving this compound?
Answer:
- Processed Data : Include dose-response curves, IC50/EC50 values, and statistical summaries (mean ± SD) in the main text.
- Raw Data : Archive instrument readouts (e.g., spectrophotometric absorbance, chromatographic traces) in supplementary files with metadata (e.g., instrument settings) .
- Reproducibility : Provide step-by-step protocols for data normalization and outlier exclusion .
Advanced: What strategies mitigate batch-to-batch variability in this compound formulation studies?
Answer:
- Quality Control (QC) : Implement real-time release testing (RTRT) for critical attributes like particle size distribution and dissolution profiles .
- Design of Experiments (DoE) : Use factorial designs to identify sources of variability (e.g., excipient ratios, mixing speed) .
- Stability-Indicating Methods : Validate HPLC methods to detect degradation products under stress conditions .
Ethical: What are key considerations when designing human trials for this compound?
Answer:
- Informed Consent : Clearly articulate risks (e.g., adrenal suppression) and benefits (e.g., reduced inflammation) in non-technical language .
- Participant Selection : Define inclusion/exclusion criteria (e.g., no recent steroid use) and justify sample size via power analysis .
- Data Safety Monitoring : Establish an independent committee to review adverse events and interim results .
Methodological: How to integrate computational modeling with experimental studies for this compound?
Answer:
- Molecular Docking : Predict binding affinity to glucocorticoid receptors using AutoDock Vina or Schrödinger Suite. Validate with radioligand displacement assays .
- Pharmacokinetic Modeling : Use PK-Sim or NONMEM to simulate tissue distribution and half-life, cross-validated with animal data .
Advanced: How to address discrepancies between in vitro potency and clinical efficacy of this compound?
Answer:
- Bioavailability Studies : Measure plasma protein binding and tissue penetration using radiolabeled compounds .
- Transcriptomic Analysis : Compare gene expression profiles (e.g., RNA-seq) in cell lines vs. patient biopsies to identify resistance mechanisms .
- Clinical Endpoints : Correlate biomarker levels (e.g., serum CRP) with patient-reported outcomes in randomized trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
